

# Spectroscopic Profile of 3-(Methylthio)-1-hexanol: A Technical Guide

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## Compound of Interest

Compound Name: 3-(Methylthio)-1-hexanol

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-(Methylthio)-1-hexanol** (CAS No. 51755-66-9). The information presented herein is intended to support research and development activities by providing detailed spectroscopic and procedural information for the characterization of this molecule.

## Spectroscopic Data Summary

The following tables summarize the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-(Methylthio)-1-hexanol**. This data is essential for structural elucidation and purity assessment.

### Table 1: <sup>1</sup>H NMR Spectroscopic Data of 3-(Methylthio)-1-hexanol

Solvent: Chloroform-d (CDCl<sub>3</sub>) Frequency: Not specified in available public data.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment
Data not publicly available	-	-
Data not publicly available	-	-
Data not publicly available	-	-
Data not publicly available	-	-
Data not publicly available	-	-
Data not publicly available	-	-

Note: While publicly accessible databases indicate the availability of a  $^1\text{H}$  NMR spectrum for **3-(Methylthio)-1-hexanol** from commercial sources such as Sigma-Aldrich, the specific chemical shifts and coupling constants are not detailed in these public records.[\[1\]](#)[\[2\]](#)

## Table 2: $^{13}\text{C}$ NMR Spectroscopic Data of 3-(Methylthio)-1-hexanol

Solvent: Chloroform-d ( $\text{CDCl}_3$ ) Frequency: Not specified in available public data.

Chemical Shift ( $\delta$ , ppm)	Assignment
Data not publicly available	-
Data not publicly available	-
Data not publicly available	-
Data not publicly available	-
Data not publicly available	-
Data not publicly available	-
Data not publicly available	-

Note: The availability of a  $^{13}\text{C}$  NMR spectrum for **3-(Methylthio)-1-hexanol** is indicated by commercial suppliers, but the specific chemical shifts are not publicly listed.[\[1\]](#)

## Table 3: IR Spectroscopic Data of 3-(Methylthio)-1-hexanol

Technique: Attenuated Total Reflectance (ATR)

Wavenumber (cm-1)	Assignment
Data not publicly available	-
Data not publicly available	-
Data not publicly available	-
Data not publicly available	-
Data not publicly available	-

Note: Publicly available information confirms the existence of an ATR-IR spectrum from commercial sources, but a detailed peak list is not provided.[\[1\]](#)

## Table 4: Mass Spectrometry Data of 3-(Methylthio)-1-hexanol

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment
55.0	99.99	C4H7+
41.0	84.63	C3H5+
61.0	73.14	CH3S=CH2+
57.0	66.15	C4H9+
75.0	63.94	C2H5S=CH2+ or C3H7O+

Data sourced from PubChem.[\[1\]](#)

## Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices and can be adapted for specific instrumentation.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **3-(Methylthio)-1-hexanol** is dissolved in deuterated chloroform ( $\text{CDCl}_3$ ) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a high-resolution NMR spectrometer. For  $^1\text{H}$  NMR, standard acquisition parameters are used, and for  $^{13}\text{C}$  NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

### Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

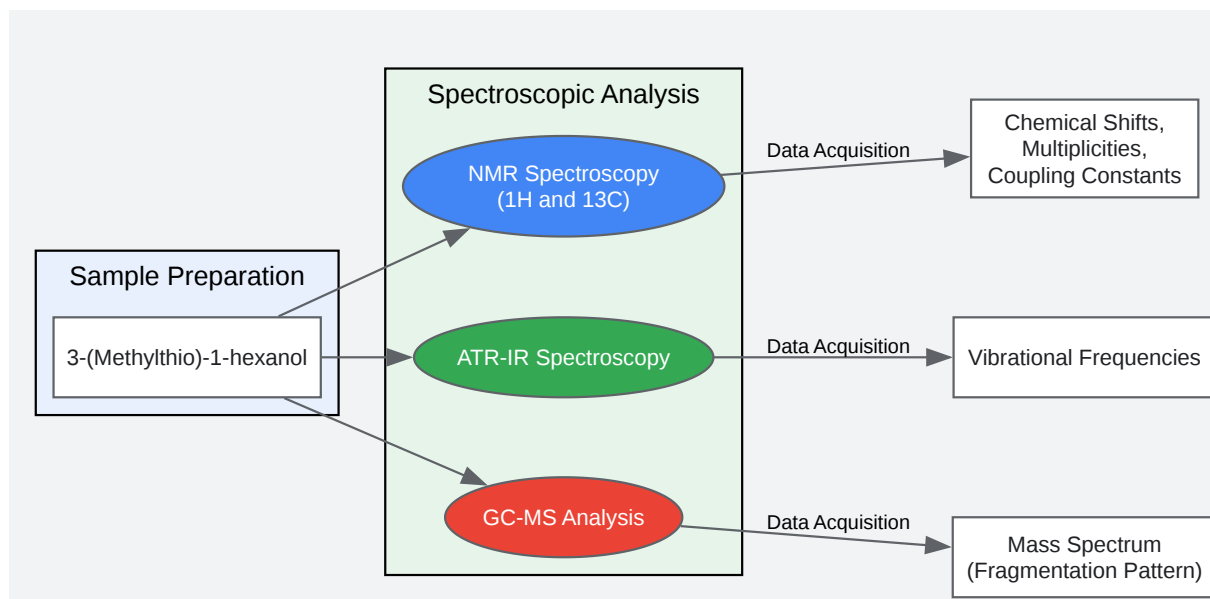
A small drop of neat **3-(Methylthio)-1-hexanol** is placed directly onto the diamond or germanium crystal of an ATR accessory fitted into an FTIR spectrometer. The spectrum is recorded over a typical range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

### Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of **3-(Methylthio)-1-hexanol** in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared. A small volume (typically 1  $\mu\text{L}$ ) is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low initial temperature to a final higher temperature to ensure separation of the analyte from any impurities. The eluent from the GC column is introduced into the ion source of a mass spectrometer, where electron ionization (typically at 70 eV) is used to generate charged fragments. The mass analyzer then separates these fragments based on their mass-to-charge ratio.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **3-(Methylthio)-1-hexanol**.



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Caption: Workflow for Spectroscopic Analysis.

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## References

- 1. 3-(Methylthio)-1-hexanol | C<sub>7</sub>H<sub>16</sub>OS | CID 65413 - PubChem [pubchem.ncbi.nlm.nih.gov]
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